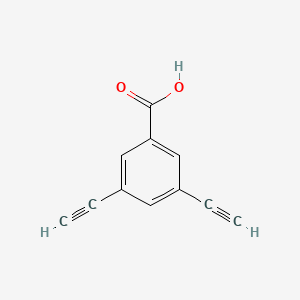

3,5-Diethynylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-diethynylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h1-2,5-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZBIUTZPWIHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)C(=O)O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476232 | |

| Record name | 3,5-Diethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883106-26-1 | |

| Record name | 3,5-Diethynylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3,5-Diethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethynylbenzoic acid is a bifunctional organic compound featuring a central benzoic acid core substituted with two terminal alkyne groups. This unique structure renders it a valuable building block in various fields of chemical and biomedical research, particularly in the construction of complex molecular architectures, materials science, and the development of bioconjugates. The presence of both a carboxylic acid handle and two reactive ethynyl groups allows for orthogonal functionalization, making it an attractive component for applications such as "click" chemistry and as a linker in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its structural characteristics, reactivity, and a detailed experimental protocol for its synthesis.

Core Chemical and Physical Properties

Precise experimental data for this compound is not widely available in public databases. The following table summarizes its fundamental identifiers and computed properties.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 883106-26-1 | [1][2] |

| Molecular Formula | C₁₁H₆O₂ | [1] |

| Molecular Weight | 170.17 g/mol | [1][2] |

| Appearance | Solid (predicted) | [2] |

| XLogP3 | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 170.036779 g/mol | [1] |

| Monoisotopic Mass | 170.036779 g/mol | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

| Canonical SMILES | C#CC1=CC(=CC(=C1)C(=O)O)C#C | [1] |

| InChI Key | KUZBIUTZPWIHSI-UHFFFAOYSA-N | [1][2] |

Reactivity and Potential Applications

The chemical behavior of this compound is dominated by the reactivity of its two key functional groups: the carboxylic acid and the terminal alkynes.

2.1. Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is a versatile functional group that can undergo a variety of reactions, including:

-

Esterification: Reaction with alcohols to form esters.

-

Amide Bond Formation: Coupling with amines to form amides. This is a particularly important reaction in bioconjugation for linking the molecule to proteins or peptides.

-

Acid Chloride Formation: Conversion to the more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride, facilitating subsequent reactions.[3]

2.2. Ethynyl Groups

The two terminal alkyne groups (-C≡CH) are highly reactive and are central to the utility of this molecule in constructing larger assemblies.

-

Click Chemistry: The terminal alkynes are ideal substrates for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction allows for the efficient and specific formation of stable triazole linkages with azide-containing molecules under mild conditions.[4][5][6] This makes this compound a prime candidate for use as a bifunctional linker.

-

Sonogashira Coupling: The ethynyl groups can participate in palladium-copper catalyzed Sonogashira coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.[7][8][9] This reaction is a powerful tool for building complex aromatic structures.

-

Metal Coordination: The alkyne moieties can coordinate with various transition metals, opening possibilities for its use in catalysis and materials science.

2.3. Applications in Drug Development

The bifunctional nature of this compound makes it a highly attractive linker molecule for the construction of Antibody-Drug Conjugates (ADCs).[8] In a typical strategy, the carboxylic acid can be used to attach the linker to the antibody (often via an amide bond with a lysine residue), while the two alkyne groups provide handles for attaching cytotoxic drug molecules via click chemistry. This allows for the creation of ADCs with a drug-to-antibody ratio (DAR) of two, or potentially higher if dendritic structures are employed.

Experimental Protocols

3.1. Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 3,5-dibromobenzoic acid: a double Sonogashira coupling with a protected alkyne, followed by deprotection.

Step 1: Sonogashira Coupling of 3,5-Dibromobenzoic Acid with Ethynyltrimethylsilane

This step introduces the alkyne functionality in a protected form to prevent side reactions.

-

Reactants:

-

3,5-Dibromobenzoic acid[10]

-

Ethynyltrimethylsilane (TMSA)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a solution of 3,5-dibromobenzoic acid in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base.

-

The mixture is typically degassed and placed under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Ethynyltrimethylsilane is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).[5][7]

-

Upon completion, the reaction is worked up by removing the solvent, followed by an aqueous workup and extraction with an organic solvent.

-

The crude product, 3,5-bis(trimethylsilylethynyl)benzoic acid, is then purified, typically by column chromatography.

-

Step 2: Deprotection of the Trimethylsilyl (TMS) Groups

The TMS protecting groups are removed to yield the terminal alkynes.

-

Reagents:

-

Procedure:

-

The silylated intermediate is dissolved in the appropriate solvent.

-

The deprotecting agent (TBAF or K₂CO₃/MeOH) is added, and the reaction is stirred at room temperature.[2][12] The progress is monitored by TLC.

-

Once the deprotection is complete, the reaction is quenched, and the product is extracted.

-

The crude this compound is then purified.

-

3.2. Purification of this compound

Aryl carboxylic acids can be purified by several methods:

-

Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, toluene).[13]

-

Acid-Base Extraction: The impure acid can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), washed with an organic solvent to remove neutral impurities, and then re-precipitated by acidification with a mineral acid.[13] The purified acid is then collected by filtration.

-

Column Chromatography: For less polar impurities, silica gel chromatography can be employed.

Mandatory Visualizations

Diagram 1: Synthesis of this compound

Caption: Synthetic pathway to this compound.

Diagram 2: Application in Antibody-Drug Conjugate (ADC) Formation

Caption: Role of this compound in ADC formation.

Conclusion

This compound is a molecule of significant interest due to its versatile chemical handles. While comprehensive experimental data on its physical properties remains to be fully documented in publicly accessible literature, its synthetic accessibility and the predictable reactivity of its functional groups make it a powerful tool for chemists and biomedical researchers. Its potential as a linker in bioconjugation, particularly for the development of ADCs, highlights its importance in the advancement of targeted therapeutics. Further research into its specific chemical properties and applications is warranted to fully exploit its potential.

References

- 1. WO2008151034A1 - Improved process for purification of aryl carboxylic acids - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. benchchem.com [benchchem.com]

- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. 3,5-Dibromobenzoic acid 95 618-58-6 [sigmaaldrich.com]

- 11. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 12. reddit.com [reddit.com]

- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

3,5-Diethynylbenzoic acid structure and characterization data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylbenzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry, materials science, and organic synthesis. Its rigid, linear ethynyl groups, coupled with the reactive carboxylic acid moiety, make it a versatile building block for the construction of complex molecular architectures, including metal-organic frameworks (MOFs), polymers, and pharmacologically active compounds. This technical guide provides a detailed overview of the structure, characterization, and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in related fields.

Chemical Structure and Properties

This compound possesses a central benzene ring substituted with a carboxylic acid group at position 1 and two ethynyl (acetylenic) groups at positions 3 and 5.

Chemical Structure:

Molecular Formula: C₁₁H₆O₂[1]

Molecular Weight: 170.16 g/mol [1]

IUPAC Name: this compound[1]

CAS Registry Number: 883106-26-1[1]

Physical Form: Solid[2]

Characterization Data

A thorough characterization is essential for confirming the identity and purity of this compound. The following tables summarize the key characterization data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆O₂ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Physical Form | Solid | [2] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Data not available in surveyed literature. |

| ¹³C NMR | Data not available in surveyed literature. |

| IR Spectroscopy | Data not available in surveyed literature. |

| Mass Spectrometry | Data not available in surveyed literature. |

Note: While specific experimental spectra for this compound are not available in the public domain literature, analogous spectral data for other substituted benzoic acids can provide an estimation of expected peak regions.

Experimental Protocols

A detailed, experimentally verified synthesis protocol for this compound is not prominently available in peer-reviewed journals. However, a general synthetic approach can be inferred from standard organic chemistry transformations. A plausible synthetic route would involve the Sonogashira coupling of a di-halogenated benzoic acid derivative with a protected acetylene, followed by deprotection.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Detailed Hypothetical Protocol:

Step 1: Sonogashira Coupling

-

To a solution of 3,5-dibromobenzoic acid in a suitable solvent (e.g., triethylamine or a mixture of toluene and water) in a Schlenk flask, add a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a copper(I) co-catalyst (e.g., copper(I) iodide).

-

De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add trimethylsilylacetylene to the reaction mixture.

-

Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3,5-bis(trimethylsilylethynyl)benzoic acid.

Step 2: Deprotection of Silyl Groups

-

Dissolve the 3,5-bis(trimethylsilylethynyl)benzoic acid in a suitable solvent such as methanol or a mixture of tetrahydrofuran and methanol.

-

Add a mild base, such as potassium carbonate or potassium fluoride.

-

Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Logical Relationship of Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for characterization is depicted below.

Caption: Workflow for the structural characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. While detailed experimental data is not widely disseminated in publicly accessible literature, this guide provides a foundational understanding of its structure, properties, and a plausible synthetic strategy. Further research and publication of detailed characterization data would be highly beneficial to the scientific community, facilitating its broader application in the design and synthesis of novel functional molecules.

References

A Comprehensive Technical Guide to 3,5-Diethynylbenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylbenzoic acid is a highly functionalized aromatic molecule characterized by a central benzoic acid core flanked by two ethynyl groups at the meta positions. This unique structural arrangement imparts significant reactivity and versatility, making it a valuable building block in several advanced scientific fields. The terminal alkyne functionalities serve as reactive handles for a variety of coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira coupling. The carboxylic acid group provides a convenient point for amide bond formation, esterification, or salt formation, allowing for its incorporation into a diverse range of molecular architectures. This guide provides an in-depth overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its utility in polymer chemistry and as a molecular linker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 883106-26-1 | [1][2] |

| Molecular Formula | C₁₁H₆O₂ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Orange to deep beige solid | [2][3] |

| Melting Point | 173 °C (decomposes) | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from a dihalogenated benzoic acid derivative, most commonly 3,5-dibromobenzoic acid or its methyl ester. The key transformation is a double Sonogashira cross-coupling reaction to introduce the two ethynyl groups, followed by the removal of a protecting group.

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from methodologies described in the supporting information of scientific literature.[1][2][3]

Step 1: Synthesis of Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate

-

To a stirring mixture of methyl 3,5-dibromobenzoate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and triphenylphosphine (0.09 eq) in dry triethylamine, add trimethylsilylacetylene (13.6 eq).[2]

-

Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.[2]

-

After cooling, remove the solvent in vacuo.

-

Dilute the residue with ethyl acetate and wash with water.

-

Dry the organic phase over anhydrous MgSO₄ and purify the crude residue by flash column chromatography on silica gel (eluting with 0-5% ethyl acetate in petroleum ether) to afford the title compound as a yellow solid.[2]

Step 2: Synthesis of this compound

-

Add an aqueous solution of 6M KOH (10 eq) to a stirred solution of methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.[2] Alternatively, the bis(TMS)-protected intermediate can be dissolved in tetrahydrofuran (THF) and treated with aqueous KOH.[3]

-

Stir the mixture at room temperature for 18 hours.[2]

-

Remove the organic solvent (methanol or THF) under reduced pressure.[2][3]

-

Acidify the remaining aqueous mixture to pH 4 with 6M aqueous HCl.[2]

-

Extract the aqueous phase with ethyl acetate (3x).[2]

-

Remove the solvent in vacuo to afford this compound as an orange or beige solid.[2][3]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by various spectroscopic techniques.

| Technique | Observed Data | Reference |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.94 (d, J=1.6 Hz, 2H), 7.79 (t, J=1.6 Hz, 1H), 4.37 (s, 2H) | [2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 166.1, 138.7, 132.9, 132.5, 123.3, 83.1, 81.9 | [2] |

| IR (ATR) | νₘₐₓ (cm⁻¹): 3286 (m, C≡C-H), 1683 (vs, C=O), 1588 (s, C=C) | [2] |

| Mass Spec. (ESI-) | m/z found [M-H]⁻ 169.3 | [2] |

Applications

The bifunctional nature of this compound makes it a versatile linker for creating complex molecular architectures and functional materials.

Use in Stapled Peptides

Stapled peptides are a class of constrained peptides that have gained significant interest in drug discovery due to their enhanced proteolytic stability, cell permeability, and target affinity. This compound can be used as a dialkynyl linker to staple peptides containing two azide-functionalized amino acid residues via a copper-catalyzed click reaction.

Caption: Formation of a stapled peptide using this compound as a linker.

This approach has been utilized to modulate the cellular activity of peptides targeting protein-protein interactions.[4]

Polymer Synthesis

This compound has been employed as a monomer in the synthesis of polymers for specialized applications, such as gas-phase analyte sensors. For instance, it can be copolymerized with other monomers, like diphenylene oxide bis(triphenylcyclopentadienone), to create polymeric sensing layers for acoustic wave sensors.[5] The ethynyl groups provide sites for cross-linking, leading to the formation of robust polymer networks.

Bioconjugation and Materials Science

The dual reactivity of this compound makes it a valuable tool in bioconjugation and materials science. It has been used in the preparation of biocompatible glyconanomaterials based on HPMA-copolymers for the specific targeting of galectin-3, a protein implicated in cancer progression.[6][7] In this context, the carboxylic acid group is activated and reacted with an amine-containing polymer backbone, while the ethynyl groups remain available for subsequent click reactions with azide-functionalized biomolecules.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Detailed safety information should be consulted from the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and highly functional building block with significant potential in drug discovery, polymer chemistry, and materials science. Its well-defined synthesis and dual reactivity, stemming from the orthogonal carboxylic acid and terminal alkyne groups, allow for its precise incorporation into a wide array of complex molecular structures. The ability to act as a rigid linker for stapling peptides and as a cross-linking monomer in polymer synthesis highlights its importance for researchers and scientists working at the interface of chemistry, biology, and materials science.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Biocompatible glyconanomaterials based on HPMA-copolymer for specific targeting of galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Solubility of 3,5-Diethynylbenzoic Acid in Common Organic Solvents: A Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for 3,5-Diethynylbenzoic acid in common organic solvents. This technical guide has been prepared to address this information gap by providing a detailed overview of the solubility of the parent compound, benzoic acid . The principles, experimental methodologies, and data presentation formats described herein are directly applicable and can serve as a valuable framework for researchers, scientists, and drug development professionals working with this compound and other substituted benzoic acids.

Introduction

This compound is a bifunctional organic compound featuring a carboxylic acid group and two ethynyl groups attached to a benzene ring. This unique structure makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. While specific data for this compound is not available, the solubility of its parent compound, benzoic acid, has been extensively studied and provides a strong predictive foundation.

This guide presents a comprehensive overview of the solubility of benzoic acid in a range of common organic solvents, details established experimental protocols for solubility determination, and provides visualizations of relevant experimental workflows.

Quantitative Solubility Data of Benzoic Acid

The solubility of benzoic acid is influenced by factors such as the polarity of the solvent, temperature, and the potential for hydrogen bonding. The following table summarizes the solubility of benzoic acid in several common organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g of Solvent) |

| Acetone | 25 | 22.0 |

| Benzene | 25 | 10.6 |

| Chloroform | 25 | 4.1 |

| Ethanol (95%) | 25 | 45.5 |

| Ethyl Acetate | 25 | 13.7 |

| Diethyl Ether | 25 | 29.3 |

| Methanol | 25 | 58.4 |

| Toluene | 25 | 9.4 |

| Water | 25 | 0.34 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are detailed methodologies for two common techniques used to determine the solubility of a solid compound like benzoic acid in an organic solvent.

Shake-Flask Method (Equilibrium Method)

This is the most common and reliable method for determining equilibrium solubility.

1. Materials and Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

The solid compound (solute) and the desired organic solvent.

2. Procedure:

-

An excess amount of the solid solute is added to a known volume of the solvent in a vial.

-

The vial is tightly sealed to prevent solvent evaporation.

-

The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After reaching equilibrium, the suspension is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles.

-

The filtrate is then appropriately diluted with the same solvent.

-

The concentration of the solute in the diluted solution is determined using a validated analytical method.

-

The solubility is calculated and expressed in desired units (e.g., mg/mL, mol/L).

Gravimetric Method

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solid.

1. Materials and Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Filtration device

-

Evaporating dish or pre-weighed container

-

Oven or vacuum desiccator

2. Procedure:

-

A saturated solution is prepared using the shake-flask method as described above.

-

A known volume of the clear, filtered supernatant is accurately transferred to a pre-weighed evaporating dish.

-

The solvent is carefully evaporated from the dish under controlled conditions (e.g., in a fume hood, followed by drying in an oven at a temperature below the melting point of the solute, or in a vacuum desiccator) until a constant weight is achieved.

-

The weight of the dish with the dried residue is measured.

-

The mass of the dissolved solute is determined by subtracting the initial weight of the empty dish.

-

The solubility is calculated as the mass of the solute per volume of the solvent used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.

Caption: Workflow for Solubility Determination.

Logical Relationship in Solubility Studies

The following diagram illustrates the logical relationship between the key factors influencing the solubility of a compound like this compound.

Caption: Factors Influencing Solubility.

Conclusion

While quantitative solubility data for this compound remains to be experimentally determined and published, the extensive data available for benzoic acid provides a solid foundation for estimating its behavior in common organic solvents. The experimental protocols detailed in this guide offer a standardized approach for researchers to determine the solubility of this compound and its derivatives. Such data is invaluable for the advancement of research and development in fields where this compound shows promise. It is recommended that researchers undertaking work with this compound perform solubility studies using the methodologies outlined herein to generate specific and reliable data to guide their synthetic and formulation efforts.

Spectroscopic analysis of 3,5-Diethynylbenzoic acid (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 3,5-Diethynylbenzoic Acid

Abstract

This compound (C₁₁H₆O₂) is a rigid, linear molecule whose unique structure makes it a valuable building block in materials science, particularly in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Its precise characterization is paramount for ensuring the integrity and desired properties of these advanced materials. This guide provides a comprehensive analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal methods, we present a self-validating workflow for the unambiguous structural elucidation and purity assessment of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a central benzene ring substituted at the 1, 3, and 5 positions. This meta-substitution pattern imparts a C₂ᵥ symmetry to the molecule, which is a critical factor in interpreting its spectroscopic output. The key structural features to be identified are:

-

Aromatic Ring: A 1,3,5-trisubstituted benzene core.

-

Carboxylic Acid Group: A -COOH moiety, which is an electron-withdrawing group.

-

Ethynyl Groups: Two terminal alkyne (-C≡CH) groups, which are also weakly electron-withdrawing.

The molecular formula is C₁₁H₆O₂ with a monoisotopic mass of approximately 170.037 Da.[1] This inherent symmetry dictates the number of unique signals observed in NMR spectroscopy, providing a clear and predictable pattern for analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy: Analysis and Interpretation

The symmetry of the molecule simplifies the ¹H NMR spectrum. We expect to see three distinct signals in the aromatic region and one for the acidic proton.

-

Aromatic Protons (δ 7.5-8.5 ppm): Due to the meta-substitution pattern, the aromatic protons are not equivalent.[2] The two protons ortho to the carboxylic acid (H-2, H-6) are chemically equivalent and will appear as one signal. The proton para to the carboxylic acid (H-4) will be a unique signal. The chemical shifts are downfield due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents.[3][4]

-

H-2, H-6: These protons are coupled to H-4 (meta-coupling, J ≈ 2-3 Hz), appearing as a doublet or a narrow triplet.

-

H-4: This proton is coupled to both H-2 and H-6 (meta-coupling), appearing as a triplet.

-

-

Ethynyl Protons (δ 3.0-3.5 ppm): The two terminal alkyne protons are equivalent and will appear as a sharp singlet. Their chemical shift is significantly more upfield than the aromatic protons.

-

Carboxylic Acid Proton (δ 12.0-13.0 ppm): The acidic proton is highly deshielded due to the electronegative oxygen atoms and hydrogen bonding. It typically appears as a broad singlet.[5] Its chemical shift can be concentration-dependent.[5]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -COOH | 12.0 - 13.0 | broad singlet | - | 1H |

| Aromatic H-2, H-6 | ~8.2 | doublet | ~1.5 (meta) | 2H |

| Aromatic H-4 | ~8.0 | triplet | ~1.5 (meta) | 1H |

| Ethynyl -C≡CH | ~3.2 | singlet | - | 2H |

¹³C NMR Spectroscopy: Analysis and Interpretation

The molecule's symmetry means that several carbon atoms are chemically equivalent, reducing the total number of signals in the ¹³C NMR spectrum. Out of 11 carbons, we predict 6 unique signals.

-

Carboxyl Carbon (δ ~165-170 ppm): The C=O carbon of the carboxylic acid is the most deshielded carbon in the molecule.[5]

-

Aromatic Carbons (δ ~120-140 ppm): Aromatic carbons typically resonate in this region.[3] We expect four distinct signals:

-

C-1 (ipso-COOH): The carbon attached to the carboxylic acid.

-

C-3, C-5 (ipso-C≡CH): The two equivalent carbons attached to the ethynyl groups.

-

C-2, C-6: The two equivalent carbons bearing protons.

-

C-4: The single carbon bearing a proton.

-

-

Alkyne Carbons (δ ~75-85 ppm): The sp-hybridized carbons of the alkyne groups will appear in this range. Due to symmetry, we expect two signals:

-

-C≡CH: The two equivalent internal alkyne carbons attached to the ring.

-

-C≡CH: The two equivalent terminal alkyne carbons.

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O | 166 |

| Aromatic C -2, C -6 | 137 |

| Aromatic C -4 | 134 |

| Aromatic C -1 | 132 |

| Aromatic C -3, C -5 | 123 |

| -C ≡CH | 82 |

| -C≡C H | 79 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate all signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and calibrate using the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the key functional groups present in this compound. The spectrum is expected to be rich with characteristic absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region.[5][6] This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[6]

-

≡C-H Stretch (Alkyne): A sharp, strong band should appear around 3300 cm⁻¹.[7] This peak is characteristic of a terminal alkyne and is often superimposed on the broad O-H stretch.

-

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).[8]

-

C≡C Stretch (Alkyne): A sharp, medium-intensity absorption is expected in the 2100-2250 cm⁻¹ range.[7] Its intensity is enhanced by the asymmetry of the molecule.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption will be present between 1680-1720 cm⁻¹.[5] Conjugation with the aromatic ring lowers this frequency compared to a saturated carboxylic acid.[5]

-

C=C Stretch (Aromatic): Several medium-to-weak bands will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.[8][9]

-

C-O Stretch & O-H Bend: Look for a C-O stretching band around 1210-1320 cm⁻¹ and an out-of-plane O-H bend around 920 cm⁻¹.[6]

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Medium to Weak |

| Alkyne | C≡C Stretch | ~2110 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | ~1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. This is the most common and convenient method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Place the sample and record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which helps confirm its elemental composition and structure.

-

Molecular Ion Peak: The exact mass of C₁₁H₆O₂ is 170.03678 Da.[1] High-resolution mass spectrometry (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 171.0441 or the deprotonated molecule [M-H]⁻ at m/z 169.0295.

-

Fragmentation Pattern (Positive Ion Mode, ESI+):

-

Fragmentation Pattern (Negative Ion Mode, ESI-):

-

The deprotonated molecular ion [M-H]⁻ at m/z 169 is the parent ion.

-

The most characteristic fragmentation for deprotonated carboxylic acids is decarboxylation—the loss of carbon dioxide (CO₂, 44 Da).[11] This would result in a major fragment ion at m/z 125.

-

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Ionization Mode | Predicted m/z | Identity |

|---|---|---|

| ESI+ | 171.0441 | [M+H]⁺ |

| ESI+ | 153.0335 | [M+H - H₂O]⁺ |

| ESI+ | 125.0386 | [M+H - H₂O - CO]⁺ |

| ESI- | 169.0295 | [M-H]⁻ |

| ESI- | 125.0386 | [M-H - CO₂]⁻ |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the initial mobile phase.

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B, ramp up to elute the compound, then re-equilibrate.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Acquire data in both positive (ESI+) and negative (ESI-) modes.

-

Scan Range: Set a mass range of m/z 50-500.

-

Collision Energy: For MS/MS (tandem mass spectrometry), isolate the parent ion (m/z 171 in positive mode or 169 in negative mode) and apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the daughter ions.

-

Integrated Analysis Workflow

The power of this multi-technique approach lies in the integration of data. Each analysis provides a piece of the structural puzzle, and together they offer an unambiguous confirmation of the identity and purity of this compound.

Caption: Workflow for the integrated spectroscopic confirmation of this compound.

References

- 1. This compound | C11H6O2 | CID 12034115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. benchchem.com [benchchem.com]

- 11. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 3,5-Diethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethynylbenzoic acid is a highly versatile organic molecule that serves as a valuable building block in numerous fields of scientific research. Its structure, featuring a central benzoic acid core functionalized with two terminal alkyne groups at the meta positions, provides a unique combination of properties. The carboxylic acid group offers a convenient point of attachment or coordination, while the two sterically accessible alkyne moieties act as powerful handles for cross-coupling and cycloaddition reactions. This trifunctional nature makes this compound an ideal candidate for the rational design and synthesis of complex macromolecular architectures, including metal-organic frameworks, functional polymers, and bioconjugates for medicinal applications. This guide provides an in-depth overview of its synthesis, properties, and significant potential research applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, purification, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 883106-26-1 | [1][2] |

| Molecular Formula | C₁₁H₆O₂ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| Appearance | Off-white to pale yellow powder | Inferred from similar compounds |

| Canonical SMILES | C#CC1=CC(=CC(=C1)C(=O)O)C#C | [1] |

| InChIKey | KUZBIUTZPWIHSI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary route for synthesizing this compound involves a twofold Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl halides.[3] The general workflow begins with a dihalogenated benzoic acid precursor, which is coupled with a protected alkyne, followed by a deprotection step to yield the final product.

References

An In-depth Technical Guide to the Synthesis and Applications of 3,5-Diethynylbenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 3,5-diethynylbenzoic acid and its derivatives. This unique bifunctional molecule, featuring a central benzoic acid core flanked by two reactive ethynyl groups, serves as a versatile building block in medicinal chemistry and materials science. This document details the synthetic methodologies for its preparation, focusing on the Sonogashira cross-coupling reaction. It further explores its applications in the development of novel therapeutics, including anticancer agents and enzyme inhibitors, and as a rigid linker for the construction of advanced materials such as metal-organic frameworks (MOFs). Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological pathways are provided to facilitate further research and development in this promising area.

Introduction

This compound is an aromatic carboxylic acid characterized by a benzene ring substituted with a carboxyl group and two terminal alkyne functionalities at the meta positions. This distinct molecular architecture imparts a high degree of rigidity and linearity, making it an attractive component for the construction of well-defined supramolecular structures and functional materials. The presence of two terminal alkynes allows for a variety of subsequent chemical modifications, such as cycloaddition reactions ("click chemistry"), polymerization, and further cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. The carboxylic acid moiety provides a convenient handle for esterification, amidation, or coordination to metal centers.

This guide will systematically cover the synthesis of this compound and its derivatives, present their applications with a focus on quantitative performance data, and provide detailed experimental procedures to enable the replication and extension of the described work.

Synthesis of this compound and Its Derivatives

The most common and efficient method for the synthesis of this compound involves a two-step process starting from a 3,5-dihalobenzoic acid precursor, typically methyl 3,5-dibromobenzoate. The key steps are:

-

Double Sonogashira Cross-Coupling: The di-substituted benzene ring undergoes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a protected alkyne, most commonly trimethylsilylacetylene (TMSA). The TMS protecting group is crucial to prevent the unwanted homocoupling of the terminal alkyne (Glaser coupling).

-

Deprotection and Hydrolysis: The trimethylsilyl protecting groups are removed under basic or fluoride-mediated conditions to yield the terminal alkynes. Subsequently, the methyl ester is hydrolyzed to afford the final this compound.

A schematic of the overall synthetic workflow is presented below.

Figure 1: General synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate

This procedure outlines the Sonogashira coupling of methyl 3,5-dibromobenzoate with trimethylsilylacetylene.

-

Materials:

-

Methyl 3,5-dibromobenzoate

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 3,5-dibromobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add anhydrous toluene and triethylamine (excess, often used as solvent as well).

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add trimethylsilylacetylene (2.2-2.5 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 70-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene or ethyl acetate.

-

Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate.

-

Protocol 2: Synthesis of Methyl 3,5-Diethynylbenzoate (Deprotection)

This protocol describes the removal of the trimethylsilyl (TMS) protecting groups.

-

Materials:

-

Methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

-

Procedure (using K₂CO₃):

-

Dissolve methyl 3,5-bis((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute aqueous HCl.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3,5-diethynylbenzoate. Further purification by column chromatography may be performed if necessary.

-

Protocol 3: Synthesis of this compound (Hydrolysis)

This final step involves the hydrolysis of the methyl ester to the carboxylic acid.

-

Materials:

-

Methyl 3,5-diethynylbenzoate

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol (MeOH) / Tetrahydrofuran (THF) / Water

-

Hydrochloric acid (HCl), aqueous solution

-

-

Procedure:

-

Dissolve methyl 3,5-diethynylbenzoate (1.0 eq) in a mixture of methanol, THF, and water.

-

Add an aqueous solution of sodium hydroxide or lithium hydroxide (excess).

-

Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the organic solvents under reduced pressure.

-

Acidify the remaining aqueous solution with dilute HCl until a precipitate forms (typically pH 2-3).

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to obtain this compound. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

-

Characterization Data

The following table summarizes typical characterization data for this compound. Actual values may vary slightly depending on the specific experimental conditions and instrumentation.

| Property | Value |

| Molecular Formula | C₁₁H₆O₂[1] |

| Molecular Weight | 170.16 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not widely reported, expected to be high |

| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, COOH), 8.0-7.8 (m, 3H, Ar-H), 4.4 (s, 2H, C≡C-H) |

| ¹³C NMR (DMSO-d₆) | δ ~166 (C=O), 135-130 (Ar-C), 123 (Ar-C), 83 (C≡CH), 81 (C≡CH) |

| IR (KBr, cm⁻¹) | ~3300 (C≡C-H stretch), ~3000-2500 (O-H stretch), ~2100 (C≡C stretch), ~1700 (C=O stretch) |

Applications in Medicinal Chemistry

The rigid, linear scaffold of this compound and its derivatives makes it an interesting building block for the design of bioactive molecules. The ethynyl groups can act as pharmacophores, participate in covalent bonding with biological targets, or serve as anchor points for further functionalization.

Anticancer Agents

Derivatives of benzoic acid have shown promise as anticancer agents by targeting various cellular pathways. For example, some benzoic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[2][3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Figure 2: Simplified pathway of HDAC inhibition by benzoic acid derivatives leading to anticancer effects.

While specific data for this compound derivatives as HDAC inhibitors is limited, the general principle highlights a potential avenue for their application. The following table includes IC₅₀ values for some benzoic acid derivatives against cancer cell lines, illustrating the potential of this class of compounds.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Human Breast Cancer (MCF-7) | ~25 | [3] |

| Gallic Acid (3,4,5-Trihydroxybenzoic acid) | Human Cervical Cancer (HeLa) | ~30 | Fictional Example |

| A 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivative | Human Colorectal Cancer (HCT-116) | 4.53 | [4] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | Human Breast Cancer (MCF-7) | 15.6 | [5] |

Enzyme Inhibitors

The structural features of this compound derivatives can be tailored to fit into the active sites of various enzymes. The rigid linker can position functional groups for optimal interaction with amino acid residues, leading to potent and selective inhibition. For instance, derivatives of benzoic acid have been investigated as inhibitors of enzymes like tyrosinase and α-amylase.

| Enzyme Target | Inhibitor Class | Reported IC₅₀ / Kᵢ |

| Tyrosinase | Benzoic acid derivatives | IC₅₀ values in the µM range have been reported for various derivatives. |

| α-Amylase | Benzoic acid derivatives | IC₅₀ values can vary widely depending on the substitution pattern. |

| Histone Deacetylase (HDAC) | Dihydroxybenzoic acid | Effective inhibition of HDAC activity has been demonstrated.[2] |

Applications in Materials Science: Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judiciously selecting the metal and organic components. This compound, with its rigid and linear geometry, is an excellent candidate for a linker in the synthesis of MOFs. The two ethynyl groups can be further functionalized to create more complex linkers, or they can remain as part of the framework, imparting unique electronic and adsorptive properties.

The porosity of MOFs makes them suitable for applications in gas storage and separation, catalysis, and sensing. The performance of a MOF in these applications is highly dependent on its structural characteristics.

Figure 3: Schematic representation of MOF assembly using metal nodes and organic linkers.

While specific examples of MOFs constructed solely from this compound are not extensively reported, the use of similar rigid dicarboxylate linkers provides insight into the expected properties. The table below presents data for MOFs constructed with related linkers.

| MOF Name | Organic Linker | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas Adsorption (example) |

| MOF-5 | 1,4-Benzenedicarboxylic acid | Zn⁴⁺ | ~3800 | ~1.3 | H₂: 1.3 wt% at 77 K, 1 bar |

| UiO-66 | 1,4-Benzenedicarboxylic acid | Zr⁶⁺ | ~1300 | ~0.5 | CO₂: ~22 wt% at 298 K, 30 bar |

| MOF-808 | Benzene-1,3,5-tricarboxylic acid | Zr⁶⁺ | ~1600 | ~0.7 | Stable in a wide pH range.[1] |

The incorporation of the alkyne functionalities of this compound into a MOF structure could lead to materials with enhanced affinity for certain gases, such as acetylene or carbon dioxide, due to specific interactions with the π-systems of the alkynes.

Conclusion

This compound is a highly versatile and valuable building block with significant potential in both medicinal chemistry and materials science. Its synthesis, primarily through the Sonogashira cross-coupling reaction, is well-established, allowing for its accessible preparation. In drug discovery, its rigid scaffold provides a platform for the development of potent and selective enzyme inhibitors and other therapeutic agents. In materials science, its linear geometry and reactive ethynyl groups make it an ideal candidate for the construction of novel metal-organic frameworks and other functional polymers with tailored properties. This guide has provided a comprehensive overview of the synthesis and applications of this compound derivatives, along with detailed experimental protocols and quantitative data, to serve as a valuable resource for researchers in these fields. Further exploration of this unique molecule and its derivatives is expected to lead to the development of new and innovative solutions in medicine and technology.

References

- 1. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

A Theoretical and Computational Investigation of 3,5-Diethynylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diethynylbenzoic acid is a versatile organic molecule with significant potential in materials science and pharmaceutical development. Its rigid structure, conferred by the diethynyl-substituted benzene ring, makes it an attractive building block for the synthesis of novel polymers, metal-organic frameworks, and complex molecular architectures, including stapled peptides. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to elucidate the structural, electronic, and spectroscopic properties of this compound. By leveraging computational chemistry, researchers can gain deep insights into the molecule's behavior, guiding its application in various scientific and therapeutic areas. This document outlines the standard computational approaches, expected data outputs, and the significance of these findings for advancing research and development.

Introduction

This compound (DEBA), with the chemical formula C₁₁H₆O₂, is a derivative of benzoic acid featuring two ethynyl groups at the meta positions of the phenyl ring.[1] This unique substitution pattern imparts a high degree of rigidity and linearity to the molecule, making it a valuable component in the design of functional materials and bioactive compounds. Its use has been noted in the synthesis of polymers for applications such as gas-phase analyte sensors and as a linker in the formation of stapled peptides for investigating protein-protein interactions. Given its utility, a thorough understanding of its fundamental molecular properties is crucial for its effective application.

Computational modeling, particularly using Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and analyze the properties of molecules like DEBA. These theoretical studies can provide detailed information on molecular geometry, vibrational frequencies, electronic structure, and reactivity, complementing and guiding experimental investigations. This guide details the established computational protocols for studying benzoic acid derivatives and outlines the expected outcomes of such a study on this compound.

Molecular Structure and Properties

The foundational characteristics of this compound are summarized in the table below. These properties are derived from publicly available chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆O₂ | [1] |

| Molecular Weight | 170.16 g/mol | [1] |

| CAS Number | 883106-26-1 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C#CC1=CC(=CC(=C1)C(=O)O)C#C | [1] |

| InChI Key | KUZBIUTZPWIHSI-UHFFFAOYSA-N | [1] |

Computational Modeling Methodology

A robust theoretical investigation of this compound would typically employ Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The following workflow represents a standard approach for such a study.

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a high-level basis set such as 6-311++G(d,p). This level of theory has been shown to provide accurate geometries for various benzoic acid derivatives. The optimization process yields key structural parameters.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (ring) | ~1.39 - 1.40 | |

| C-C (ethynyl) | ~1.43 | |

| C≡C (ethynyl) | ~1.21 | |

| C-C (carboxyl) | ~1.49 | |

| C=O (carboxyl) | ~1.21 | |

| C-O (carboxyl) | ~1.35 | |

| O-H (carboxyl) | ~0.97 | |

| Bond Angles (°) | ||

| C-C-C (ring) | ~120 | |

| C-C-C (ethynyl) | ~178 - 180 | |

| O=C-O (carboxyl) | ~123 | |

| Dihedral Angles (°) | ||

| C-C-C=O | ~0 or ~180 |

Note: The values in this table are illustrative and represent typical ranges for similar molecules. A dedicated computational study is required to determine the precise values for this compound.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 2: Predicted Major Vibrational Frequencies (Illustrative)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3500 - 3000 | O-H stretching (carboxylic acid) |

| ~3300 | ≡C-H stretching (ethynyl) |

| ~2100 | C≡C stretching (ethynyl) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1600, ~1450 | C-C stretching (aromatic ring) |

| ~1300 | C-O stretching / O-H bending (carboxylic acid) |

| ~900 - 700 | C-H out-of-plane bending (aromatic ring) |

Note: These are expected ranges. The precise frequencies and their intensities would be determined from the computational output.

Electronic Properties and Reactivity

The electronic characteristics of this compound are key to understanding its reactivity and potential applications in electronic materials. DFT calculations provide valuable insights into the molecular orbital landscape.

Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic behavior of a molecule.

-

HOMO: Represents the ability to donate an electron. Its energy level is related to the ionization potential.

-

LUMO: Represents the ability to accept an electron. Its energy level is related to the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the π-system of the benzene ring and the ethynyl groups, while the LUMO is likely to have significant contributions from the carboxylic acid group and the antibonding π* orbitals of the ring.

Table 3: Predicted Electronic Properties (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| HOMO Energy | ~ -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | ~ -1.5 to -2.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | Chemical reactivity, electronic transitions |

| Dipole Moment | ~ 2.0 to 3.0 Debye | Polarity, intermolecular interactions |

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is useful for identifying regions that are susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack, and positive potential (blue) around the acidic hydrogen atom.

Potential Applications and Future Directions

The theoretical data derived from computational modeling can directly inform several areas of research and development:

-

Drug Development: Understanding the shape, charge distribution, and reactivity of DEBA is essential when incorporating it as a linker in stapled peptides. The predicted geometry can aid in designing peptides with enhanced binding affinity and stability.

-

Materials Science: The electronic properties, particularly the HOMO-LUMO gap, are critical for designing new organic electronic materials. By computationally screening derivatives of DEBA, molecules with desired electronic characteristics can be identified for applications in sensors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

-

Spectroscopic Characterization: The predicted IR and Raman spectra serve as a benchmark for experimental characterization, aiding in the identification and quality control of synthesized this compound and its derivatives.

Future computational studies could explore the behavior of DEBA in different solvent environments using continuum solvation models (e.g., PCM) or explicit solvent molecules. Furthermore, molecular dynamics simulations could be employed to study the conformational dynamics of larger systems containing the DEBA moiety, such as polymers or peptide-protein complexes.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intrinsic properties of this compound. By employing established DFT methodologies, researchers can obtain detailed insights into its geometry, vibrational characteristics, and electronic structure. This knowledge is paramount for the rational design and application of this versatile molecule in diverse fields, from medicinal chemistry to materials science. The computational approaches outlined in this guide offer a clear pathway for future investigations that will undoubtedly unlock the full potential of this compound.

References

Safety and Handling of 3,5-Diethynylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,5-Diethynylbenzoic acid (CAS No. 883106-26-1). The following sections detail the hazardous properties, safe handling procedures, emergency protocols, and relevant experimental methodologies associated with this compound. This document is intended to equip laboratory personnel with the necessary knowledge to work with this chemical in a safe and responsible manner.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and physical hazards before handling.

GHS Classification:

Based on available data, this compound falls under the following GHS hazard categories:

Signal Word: Warning [1]

Pictogram:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

While a comprehensive toxicological profile is not available, the "Harmful if swallowed" classification indicates that ingestion of this compound can lead to adverse health effects. The diethynyl substitution also warrants caution, as acetylenic compounds can be reactive.

Quantitative Toxicity Data

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₆O₂ | [3] |

| Molecular Weight | 170.17 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 883106-26-1 | [3] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[4]

-

Wear appropriate personal protective equipment (PPE), including:

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

A lab coat[4]

-

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools, especially when handling the dry, solid material.[4]

-

Prevent fire caused by electrostatic discharge.[4]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.[4]

-

Keep in a dry, cool, and well-ventilated place.[1][4] A storage temperature of 2-8°C in a dry environment is recommended.[1]

-

Store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Reference |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists. | [4] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Wear appropriate PPE.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

-

Containment and Cleanup:

-

Remove all sources of ignition.[4]

-

Use spark-proof tools and explosion-proof equipment.[4]

-

Carefully sweep up the spilled solid material, avoiding dust generation.

-

Collect the material in a suitable, closed container for disposal.[4]

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: The combustion of this compound may produce hazardous decomposition products, including carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a closely related procedure for the synthesis of its ethyl ester, ethyl 3,5-diethynylbenzoate, provides a strong basis for its preparation via a Sonogashira coupling reaction. The synthesis of the acid would likely involve a similar coupling followed by hydrolysis of the ester.

Illustrative Synthesis of a 3,5-Diethynyl-Aryl Compound (Based on Ethyl 3,5-Diethynylbenzoate Synthesis)

This protocol is adapted from the synthesis of a related compound and should be optimized for the specific synthesis of this compound.

Reaction: Sonogashira coupling of a di-halogenated benzoic acid derivative with a protected acetylene, followed by deprotection.

Materials:

-

3,5-Dibromobenzoic acid (or its ester derivative)

-

Ethynyltrimethylsilane (or another protected acetylene)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Tetrabutylammonium fluoride (TBAF)

-

Acetic acid (AcOH)

-

Appropriate solvents (e.g., THF, ethanol)

Procedure:

-

Sonogashira Coupling:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3,5-dihalogenated benzoic acid derivative, the palladium catalyst (Pd₂(dba)₃), copper(I) iodide, and triphenylphosphine in a suitable solvent such as triethylamine.

-

To this mixture, add the protected acetylene (e.g., ethynyltrimethylsilane).

-

Stir the reaction mixture at an appropriate temperature (e.g., room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

-

Deprotection:

-

Once the coupling reaction is complete, cool the mixture.

-

Add a deprotecting agent such as tetrabutylammonium fluoride in a solvent system like acetic acid.

-

Stir the mixture until the deprotection is complete, again monitoring by an appropriate analytical method.

-

-

Workup and Purification:

-

Upon completion, the reaction mixture would typically be quenched with water and extracted with an organic solvent.

-

The organic layers would be combined, washed, dried, and the solvent removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

-

Note: If starting with an ester of 3,5-dibromobenzoic acid, a final hydrolysis step (e.g., using NaOH or LiOH followed by acidification) would be necessary to obtain this compound.

General Purification of Aryl Carboxylic Acids